1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride

Descripción general

Descripción

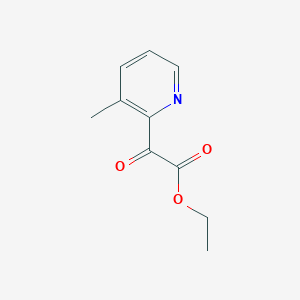

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a chemical compound with the CAS Number: 51108-53-3. It has a molecular weight of 301.61 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrazoles, such as 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to afford a wide variety of pyrazoles .Molecular Structure Analysis

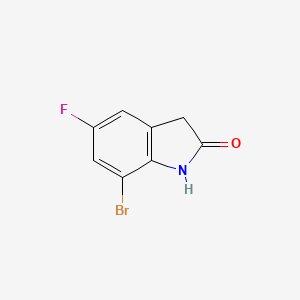

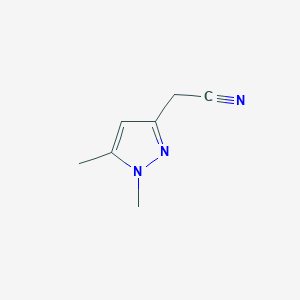

The molecular structure of 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with a benzyl group, at the 4-position with a bromo group, and at the 3 and 5-positions with methyl groups .Chemical Reactions Analysis

Pyrazoles, including 1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride, can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride is a solid at room temperature . It has a molecular weight of 301.61 .Aplicaciones Científicas De Investigación

Synthesis of 1,4′-bipyrazoles

This compound can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are important heterocyclic compounds that have been widely used in the field of medicinal chemistry due to their diverse biological activities.

Pharmaceutical Applications

It is also used in the synthesis of various pharmaceutical and biologically active compounds . This includes the development of new drugs and therapies for various diseases.

Inhibitor of Liver Alcohol Dehydrogenase

One of the significant applications of this compound is its ability to act as an inhibitor of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the body. Therefore, inhibitors of this enzyme could potentially be used in the treatment of alcohol-related disorders.

Preparation of Solid Hexacoordinate Complexes

4-Bromopyrazole, a related compound, may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in the field of materials science and catalysis.

Benzylic Position Reactions

The compound can undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution, which are fundamental reactions in organic chemistry and have wide-ranging applications in the synthesis of complex organic molecules .

Biological Activities of Derivatives

The derivatives of 1,3-diazole, a related compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . It is plausible that the derivatives of “1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole hydrochloride” may also exhibit similar biological activities.

Mecanismo De Acción

Target of Action

It’s known that 4-substituted pyrazoles, which this compound is a part of, can act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

It’s known that 4-substituted pyrazoles can inhibit liver alcohol dehydrogenase . This suggests that the compound might interact with its targets by binding to the active site of the enzyme, thereby preventing its normal function.

Biochemical Pathways

Given its potential role as an inhibitor of liver alcohol dehydrogenase , it could be inferred that it may affect the alcohol metabolism pathway. This could lead to downstream effects such as the accumulation of acetaldehyde, a toxic metabolite, which can cause various health issues.

Result of Action

As a potential inhibitor of liver alcohol dehydrogenase , it could potentially lead to an accumulation of acetaldehyde in the body, which can cause various health issues.

Propiedades

IUPAC Name |

1-benzyl-4-bromo-3,5-dimethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2.ClH/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWENNMABGYEQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)